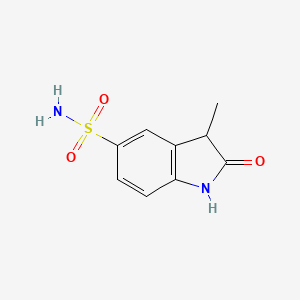
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid beinhaltet typischerweise die Reaktion von Essigsäure mit Thiosemicarbazid. Der Prozess lässt sich wie folgt zusammenfassen:
Thiosemicarbazid-Reaktion: Thiosemicarbazid reagiert unter Rückflussbedingungen mit Essigsäure, um die Zwischenverbindung zu bilden.
Cyclisierung: Die Zwischenverbindung unterliegt einer Cyclisierung, um den Thiadiazolring zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel, Nucleophile.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Thiadiazolen
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet, darunter Antituberkulosemittel und zytotoxische Mittel zur Krebsbehandlung.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit und Stabilität eingesetzt.
Biologische Forschung: Es dient als Reagenz bei der Synthese biologisch aktiver Moleküle und unterstützt die Untersuchung biochemischer Pfade und Mechanismen.
Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Farbstoffen und Pigmenten sowie bei der Entwicklung neuer Polymere und Harze verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt. In der medizinischen Chemie kann es beispielsweise Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antibakteriellen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Struktur der Verbindung variieren .
Ähnliche Verbindungen:
- 2-Amino-5-methyl-1,3,4-thiadiazol
- 2-Amino-5-(methylthio)-1,3,4-thiadiazol
- 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamid
Vergleich: 2-Amino-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen. So kann beispielsweise das Vorhandensein der Acetamidgruppe seine Löslichkeit und die Interaktion mit biologischen Zielstrukturen verbessern, was es in bestimmten Anwendungen effektiver macht .
Wirkmechanismus
The mechanism of action of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Comparison: 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the acetamide group can enhance its solubility and interaction with biological targets, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C5H8N4OS |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2,6H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
YTMDPJYCYLTHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



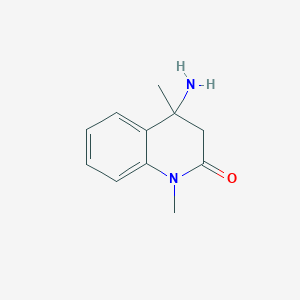
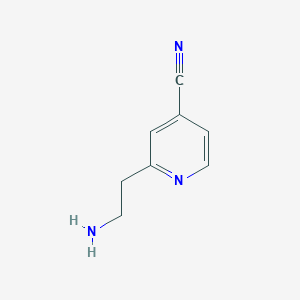
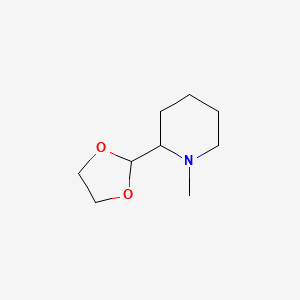
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
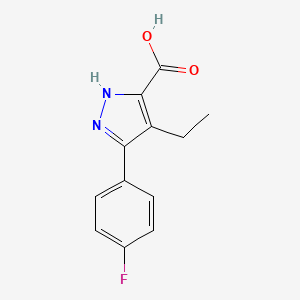
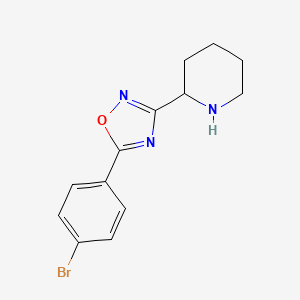
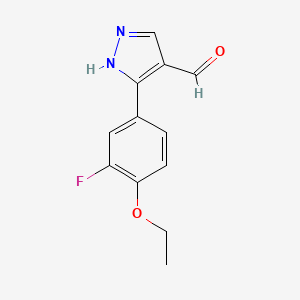
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)


